1,1,1-Trifluoro-3-(m-tolyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-(m-tolyl)propan-2-amine is an organic compound with the molecular formula C10H12F3N It is characterized by the presence of a trifluoromethyl group and a tolyl group attached to a propan-2-amine backbone
Preparation Methods
The synthesis of 1,1,1-Trifluoro-3-(m-tolyl)propan-2-amine typically involves the reaction of 3-(m-tolyl)propan-2-amine with a trifluoromethylating agent. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired trifluoromethylated product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
1,1,1-Trifluoro-3-(m-tolyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents, leading to the formation of halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,1-Trifluoro-3-(m-tolyl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(m-tolyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
1,1,1-Trifluoro-3-(m-tolyl)propan-2-amine can be compared with other similar compounds, such as:
1,1,1-Trifluoropropan-2-ylhydrazine: This compound also contains a trifluoromethyl group but differs in its amine functionality.
1,1,1,3,3,3-Hexafluoropropan-2-ol: This compound has a similar trifluoromethyl group but includes additional fluorine atoms and an alcohol functionality.
3-Bromo-1,1,1-trifluoro-2-propanol: This compound features a bromine atom and an alcohol group, making it distinct in its reactivity and applications
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C10H12F3N |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(3-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H12F3N/c1-7-3-2-4-8(5-7)6-9(14)10(11,12)13/h2-5,9H,6,14H2,1H3 |
InChI Key |
WMMFXUXPYDEXHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.